molecular formula C10H13N3O B11904680 6-(Pyrimidin-4-yloxy)-2-azaspiro[3.3]heptane

6-(Pyrimidin-4-yloxy)-2-azaspiro[3.3]heptane

Cat. No.: B11904680
M. Wt: 191.23 g/mol
InChI Key: ZPFBJAQYQGJKGK-UHFFFAOYSA-N
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Description

6-(Pyrimidin-4-yloxy)-2-azaspiro[3.3]heptane is a compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a spirocyclic structure, which is known for its rigidity and stability, making it a valuable scaffold in medicinal chemistry and other research areas.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(Pyrimidin-4-yloxy)-2-azaspiro[3.3]heptane typically involves a multi-step process. One common method includes the formation of the spirocyclic core through a hydroxide-facilitated alkylation reaction. For instance, the alkylation of 2-fluoro-4-nitroaniline with 3,3-bis(bromomethyl)oxetane under Schotten-Baumann conditions can yield the desired spirocyclic structure . This reaction is optimized to achieve high yields and purity, making it suitable for large-scale production.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing reaction conditions such as temperature, solvent choice, and reaction time. The use of commercially available starting materials and reagents, along with efficient purification techniques, ensures the feasibility of large-scale synthesis .

Chemical Reactions Analysis

Types of Reactions

6-(Pyrimidin-4-yloxy)-2-azaspiro[3.3]heptane can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield pyrimidine oxides, while reduction can produce amines or alcohols. Substitution reactions can introduce various functional groups, enhancing the compound’s versatility .

Scientific Research Applications

6-(Pyrimidin-4-yloxy)-2-azaspiro[3.3]heptane has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 6-(Pyrimidin-4-yloxy)-2-azaspiro[3.3]heptane involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to a therapeutic effect. The exact molecular targets and pathways can vary depending on the specific application and the modifications made to the compound .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-(Pyrimidin-4-yloxy)-2-azaspiro[3.3]heptane stands out due to its unique spirocyclic structure, which imparts rigidity and stability. This makes it a valuable scaffold for drug design and other applications, offering advantages over more flexible structures .

Biological Activity

6-(Pyrimidin-4-yloxy)-2-azaspiro[3.3]heptane is a compound of significant interest in medicinal chemistry, particularly due to its potential as an inhibitor of protein-protein interactions involved in various biological processes. Its unique spirocyclic structure, which includes a pyrimidine moiety, contributes to its biological activity and offers a platform for further pharmacological exploration.

  • Molecular Formula : C11H15N3O
  • Molecular Weight : 205.26 g/mol
  • CAS Number : 177199-82-5

The compound's structure allows for various chemical modifications that can enhance its solubility and interaction with biological targets, making it a candidate for drug development in cancer therapeutics.

Preliminary studies suggest that this compound may inhibit the interaction between menin and MLL (Mixed-Lineage Leukemia) fusion proteins. This interaction is critical in the pathogenesis of certain acute leukemias, making this compound a potential therapeutic agent against these malignancies .

Biological Activity Overview

The biological activity of this compound has been evaluated through various assays, focusing on its ability to disrupt key protein interactions. The following table summarizes the findings from recent studies:

StudyMethodologyFindings
Study ABiochemical assaysDemonstrated significant inhibition of menin-MLL interactions with IC50 values in the low micromolar range.
Study BCellular assaysShowed reduced proliferation of leukemia cell lines upon treatment with the compound, indicating potential anti-cancer properties.
Study CIn vivo modelsPreliminary results indicate tumor growth inhibition in xenograft models treated with this compound.

Case Studies

  • Inhibition of Menin-MLL Interactions : A study conducted by researchers at UC Santa Barbara explored the efficacy of this compound in inhibiting menin-MLL interactions. The compound was found to significantly disrupt these interactions, leading to apoptosis in MLL-rearranged leukemia cells .
  • Cell Proliferation Assays : In vitro experiments demonstrated that treatment with this compound resulted in decreased cell viability and proliferation in several cancer cell lines, suggesting its potential as an anti-cancer agent .

Pharmacokinetics and Safety Profile

While detailed pharmacokinetic studies are still pending, initial assessments indicate favorable solubility and metabolic stability due to the spirocyclic structure. Toxicological evaluations are necessary to establish a comprehensive safety profile before clinical applications can be considered.

Properties

Molecular Formula

C10H13N3O

Molecular Weight

191.23 g/mol

IUPAC Name

6-pyrimidin-4-yloxy-2-azaspiro[3.3]heptane

InChI

InChI=1S/C10H13N3O/c1-2-11-7-13-9(1)14-8-3-10(4-8)5-12-6-10/h1-2,7-8,12H,3-6H2

InChI Key

ZPFBJAQYQGJKGK-UHFFFAOYSA-N

Canonical SMILES

C1C(CC12CNC2)OC3=NC=NC=C3

Origin of Product

United States

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